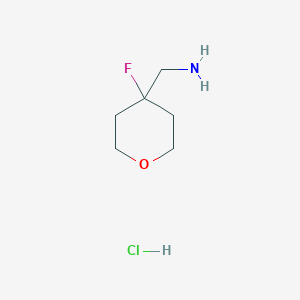

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride

CAS No.: 1263180-53-5

Cat. No.: VC2974044

Molecular Formula: C6H13ClFNO

Molecular Weight: 169.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1263180-53-5 |

|---|---|

| Molecular Formula | C6H13ClFNO |

| Molecular Weight | 169.62 g/mol |

| IUPAC Name | (4-fluorooxan-4-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H12FNO.ClH/c7-6(5-8)1-3-9-4-2-6;/h1-5,8H2;1H |

| Standard InChI Key | MYIXTAIATODJHC-UHFFFAOYSA-N |

| SMILES | C1COCCC1(CN)F.Cl |

| Canonical SMILES | C1COCCC1(CN)F.Cl |

Introduction

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₃ClFNO and a molecular weight of approximately 169.62 g/mol . It is a hydrochloride salt of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, featuring a fluorinated tetrahydro-2H-pyran ring system, which is a common structural motif in many natural products and pharmaceuticals .

Research Applications

(4-Fluorotetrahydro-2H-pyran-4-yl)methanamine hydrochloride is utilized in various research applications:

-

Heterocyclic Synthesis: The fluorinated methanamine side chain can be used to synthesize complex heterocyclic compounds, potentially leading to new drugs with improved pharmacological properties.

-

Fluorinated Drug Development: The presence of a fluorine atom enhances metabolic stability, bioavailability, and binding affinity, making it a valuable precursor for developing fluorinated drugs.

-

Valence Bond Isomerism Studies: The compound serves as a model for studying valence bond isomerism, where cyclic compounds like 2H-pyran can equilibrate with their open-chain isomers.

Safety and Handling

The compound is classified as an irritant with potential to cause skin and eye irritation and respiratory tract irritation. It is recommended to handle it with caution, following appropriate safety protocols .

Storage and Stability

Storage conditions typically involve an inert atmosphere at temperatures between 2-8°C to maintain stability. The compound's stability and degradation can affect its effects on cellular function, especially under varying storage conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume